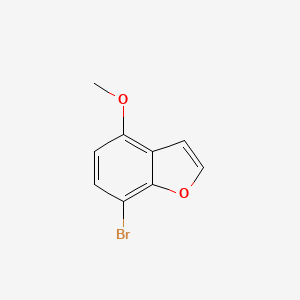

7-Bromo-4-methoxy-1-benzofuran

CAS No.: 286836-01-9

Cat. No.: VC2103834

Molecular Formula: C9H7BrO2

Molecular Weight: 227.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 286836-01-9 |

|---|---|

| Molecular Formula | C9H7BrO2 |

| Molecular Weight | 227.05 g/mol |

| IUPAC Name | 7-bromo-4-methoxy-1-benzofuran |

| Standard InChI | InChI=1S/C9H7BrO2/c1-11-8-3-2-7(10)9-6(8)4-5-12-9/h2-5H,1H3 |

| Standard InChI Key | FJVOAENFWKIPLC-UHFFFAOYSA-N |

| SMILES | COC1=C2C=COC2=C(C=C1)Br |

| Canonical SMILES | COC1=C2C=COC2=C(C=C1)Br |

Introduction

Chemical Structure and Properties

7-Bromo-4-methoxy-1-benzofuran belongs to the benzofuran family, characterized by a bicyclic heterocyclic structure consisting of a benzene ring fused with a furan ring. The compound features two key substituents: a bromine atom at position 7 and a methoxy group at position 4 of the benzofuran scaffold.

Structural Characteristics

The bromine atom in halogenated benzofurans significantly influences the compound's biological activity. Research on similar benzofuran derivatives has shown that halogen substitution, particularly bromine, enhances cytotoxic properties due to its hydrophobic and electron-donating nature . The position of halogen atoms on benzofuran derivatives has been demonstrated to influence their biological activity, with specific positions yielding maximum efficacy .

Physical and Chemical Properties

Based on similar benzofuran derivatives, 7-Bromo-4-methoxy-1-benzofuran likely exhibits the following properties:

| Property | Predicted Value |

|---|---|

| Molecular Formula | C9H7BrO2 |

| Molecular Weight | ~227 g/mol |

| Appearance | Crystalline solid |

| Solubility | Likely soluble in organic solvents such as DMSO, methanol, and chloroform |

| Melting Point | Not specifically determined for this compound |

The methoxy group at position 4 likely influences the compound's electronic properties and hydrogen-bonding capabilities, which are crucial for its potential biological interactions.

Mechanism of Action

The biological activity of 7-Bromo-4-methoxy-1-benzofuran can be inferred from studies on structurally similar benzofuran derivatives.

Target of Action

Structurally similar benzofuran derivatives have demonstrated binding affinity for various biological targets:

-

Serotonin receptors: Compounds like 1-(7-benzofuranyl)-4-methylpiperazine show strong binding and high selectivity to the serotonin receptor 5-ht2a.

-

Protein kinases: Some benzofuran derivatives target the serine-threonine kinase (AKT) signaling pathway, which is implicated in cancer cell replication .

-

Tubulin: Certain benzofuran analogs exhibit antimitotic activity through tubulin binding and inhibition of polymerization .

Mode of Action

The mode of action likely involves non-covalent interactions with biological targets:

-

Hydrogen bonding: The methoxy group at position 4 can serve as a hydrogen bond acceptor, potentially forming interactions with amino acid residues in target proteins.

-

Hydrophobic interactions: The bromine atom at position 7 enhances hydrophobicity, potentially improving binding to hydrophobic pockets in target proteins .

-

π-π stacking: The aromatic benzofuran scaffold may engage in π-π interactions with aromatic amino acid residues in target proteins.

Biochemical Pathways

Benzofuran derivatives have been shown to influence several biochemical pathways:

-

AKT/mTOR pathway: Inhibition of this pathway has been observed with certain benzofuran derivatives, leading to antiproliferative effects in cancer cells .

-

Hypoxia-inducible factor 1 (HIF-1) pathway: Some benzofuran compounds target this pathway, which is implicated in tumor progression and metastasis .

-

Apoptotic pathways: Induction of programmed cell death has been reported for various benzofuran derivatives .

Pharmacological Properties

Pharmacokinetics

The pharmacokinetic profile of 7-Bromo-4-methoxy-1-benzofuran would be influenced by its substituents:

-

Absorption: The bromine atom and methoxy group likely influence the compound's lipophilicity and, consequently, its absorption properties.

-

Distribution: The lipophilic nature of the molecule, enhanced by the bromine atom, may facilitate distribution across biological membranes, including the blood-brain barrier.

-

Metabolism: Likely metabolized through Phase I (oxidation, reduction) and Phase II (conjugation) reactions, with potential demethylation of the methoxy group.

-

Excretion: The metabolites would likely be excreted primarily through renal and hepatic pathways.

Research Applications

Anticancer Research

The anticancer potential of benzofuran derivatives has been extensively studied, with various mechanisms proposed:

-

Inhibition of cell proliferation: Research shows that benzofuran derivatives can inhibit cancer cell growth, with certain structural features enhancing this activity .

-

Induction of apoptosis: Some benzofuran compounds trigger programmed cell death in cancer cells.

-

Anti-angiogenic effects: Inhibition of new blood vessel formation has been reported for some benzofuran derivatives.

Activity Against Specific Cancer Types

Table 1 presents data on the anticancer activity of selected benzofuran derivatives against various cancer cell lines, providing context for the potential activity of 7-Bromo-4-methoxy-1-benzofuran:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound 10b | PANC-1 (pancreatic) | 1.07 |

| Compound 10b | BxPC3 (pancreatic) | 0.65 |

| Compound 10b | MCF-7 (breast) | 2.39 |

| Compound 10b | A549 (lung) | 2.68 |

| Compound 11a | A549 (lung) | 0.12 |

| Compound 13d | HL60 (leukemia) | 0.08 |

| Compound 13d | MCF-7 (breast) | 0.51 |

| Compound 15c | MCF-7 (breast) | 0.011 |

| Compound 15c | A549 (lung) | 0.073 |

The data demonstrates that specific benzofuran derivatives exhibit significant anticancer activity across multiple cancer types, with some compounds showing potent cytotoxicity at nanomolar concentrations .

Medicinal Chemistry Applications

7-Bromo-4-methoxy-1-benzofuran and similar compounds serve as valuable scaffolds in medicinal chemistry:

-

Lead compound development: The benzofuran scaffold provides a versatile starting point for developing novel therapeutic agents .

-

Structure-activity relationship studies: Systematic modification of the benzofuran core and its substituents helps elucidate the structural requirements for optimal biological activity .

-

Probe development: Benzofuran derivatives can serve as chemical probes for investigating biological mechanisms and pathways.

Structure-Activity Relationship

Understanding the relationship between structural features and biological activity is crucial for optimizing benzofuran derivatives for specific applications.

Key Structural Features

Research on benzofuran derivatives has identified several structure-activity relationships relevant to 7-Bromo-4-methoxy-1-benzofuran:

-

Halogen substitution: The presence of bromine enhances cytotoxic properties due to its hydrophobic and electron-donating nature .

-

Methoxy group: Methoxy substitution can influence hydrogen bonding capabilities and interaction with target proteins.

-

Position effects: The specific positions of substituents on the benzofuran scaffold significantly impact biological activity .

Optimization Strategies

Based on studies of related compounds, potential optimization strategies for 7-Bromo-4-methoxy-1-benzofuran might include:

-

Introduction of additional functional groups to enhance target selectivity.

-

Modification of the methoxy group to alter hydrogen bonding properties.

-

Exploration of alternative positions for the bromine atom to optimize interaction with specific targets.

Comparison with Related Compounds

Structural Analogues

Table 2 compares 7-Bromo-4-methoxy-1-benzofuran with related benzofuran derivatives:

Activity Comparison

The activity of various benzofuran derivatives differs based on their structural features:

-

Halogen position: Para-substituted halogens on benzofuran derivatives often show maximal cytotoxic activity .

-

Hydrogen bond donors: The presence of groups capable of donating hydrogen bonds, such as hydroxyl groups, appears crucial for modulating anticancer activity .

-

Electron-donating groups: Substituents with electron-donating properties can enhance the compound's interaction with biological targets .

Future Research Directions

Several promising avenues for future research on 7-Bromo-4-methoxy-1-benzofuran include:

-

Comprehensive characterization of its biological activities through in vitro and in vivo studies.

-

Investigation of its potential as a lead compound for developing targeted anticancer agents.

-

Exploration of structure-activity relationships through systematic modification of the compound.

-

Development of more efficient synthetic routes for producing the compound and its derivatives.

-

Evaluation of its potential applications beyond anticancer therapy, such as in neurological and inflammatory disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume